molecular formula C11H12N2O2 B1402372 Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1397228-36-2

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1402372
CAS No.: 1397228-36-2
M. Wt: 204.22 g/mol
InChI Key: ORBLAPOUYKOLSA-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl substituent at position 7 and an ethyl ester group at position 3 (Figure 1).

Synthesis: The compound is typically synthesized via condensation reactions. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives are prepared by refluxing 2-aminopyridine with ethyl chloroacetoacetate in ethanol . Modifications at position 7 involve regioselective bromination or alkylation steps, as seen in the synthesis of cinnamamide derivatives for antimycobacterial activity .

Applications: Its derivatives are key intermediates in drug discovery, notably in developing human constitutive androstane receptor (CAR) agonists and antimycobacterial agents .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-8(2)4-5-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBLAPOUYKOLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is isolated through filtration and purified by recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyridine scaffold.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). A study highlighted that certain analogues show promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .

Anti-Tuberculosis Activity
The compound is part of a broader investigation into imidazo[1,2-a]pyridine derivatives as anti-TB agents. Notably, several compounds derived from this class have been identified as potent inhibitors of Mtb with favorable pharmacokinetic profiles. For instance, compounds with similar structures to this compound exhibited MIC values as low as 0.004 μM against replicating Mtb .

Neuropharmacology

Potential for Treating Insomnia
The imidazo[1,2-a]pyridine scaffold is known for its utility in developing sleep aids. This compound may possess similar properties to existing medications like Zolpidem, which is used for insomnia treatment . Research into its sedative effects could lead to novel therapeutic options for sleep disorders.

Chemical Engineering

Fluorescent Probes
this compound and its derivatives have been utilized as fluorescent probes for detecting heavy metals such as mercury and iron ions. This application is critical in environmental monitoring and biomedical research where sensitive detection methods are required .

Drug Metabolism Studies

Cytochrome P450 Inhibition
The compound has shown potential as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are essential in drug metabolism . Understanding its interactions with these enzymes is crucial for assessing drug-drug interactions and optimizing therapeutic regimens.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResults/Outcomes
Medicinal ChemistryAntimicrobial Activity against Staphylococcus aureusEffective at concentrations of 2700–675 μg/ml
Anti-TuberculosisInhibition of Mycobacterium tuberculosisMIC values between 0.03–5.0 μM against MDR/XDR strains
NeuropharmacologyPotential insomnia treatmentSimilarities to existing sedatives like Zolpidem
Chemical EngineeringFluorescent probes for heavy metal detectionSensitive detection capabilities established
Drug MetabolismInhibition of cytochrome P450 enzymesImplications for drug-drug interactions

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, showcasing its potential as a lead compound in antibiotic development.

Case Study 2: Anti-TB Development

Research focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine analogues led to the identification of this compound as a candidate for further development against TB. The compound's efficacy was evaluated using in vitro assays that demonstrated potent activity against both replicating and non-replicating forms of Mtb.

Mechanism of Action

The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anti-tuberculosis research, the compound may inhibit the activity of enzymes essential for the survival and replication of Mycobacterium tuberculosis . In anti-cancer studies, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Position and Reactivity

Compound Name Substituent Position Key Reactivity/Application Reference
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-methyl Precursor for antimicrobial pyrazole/thiazolidine derivatives; mp 69°C, yield 45% .
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 5-methyl Reacts with N-chlorosuccinimide (NCS) to form 5-(chloromethyl) derivatives (83% yield) .
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-bromo Used in Suzuki coupling for aryl functionalization; MW 269.1 g/mol .
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-fluoro Similarity score 0.84; potential bioisostere for enhanced metabolic stability .

Key Findings :

  • Position 7 Methyl vs. Bromo : The methyl group in the target compound enhances lipophilicity, while bromo-substituted analogs (e.g., ) are more reactive in cross-coupling reactions.
  • Position 2 vs. 7 Methyl : Ethyl 2-methyl derivatives (e.g., ) exhibit lower melting points (69°C) compared to 7-methyl analogs, suggesting differences in crystallinity.

Functional Group Modifications

Compound Name Functional Group Key Property/Application Reference
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Carboxylic acid Similarity score 0.82; likely used in prodrug formulations .
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 4-chlorophenyl at C2 Enhanced binding to CAR receptors; HRMS-confirmed structure .
Ethyl 5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylate Halogenated (Cl, I) High molecular weight (350.54 g/mol); potential radiopharmaceutical .

Key Findings :

  • Ester vs. Acid : The ethyl ester group improves cell membrane permeability compared to carboxylic acid analogs .
  • Aryl Substituents : Compounds with 4-chlorophenyl (e.g., ) or trifluoromethyl groups (e.g., ) show enhanced receptor binding due to electron-withdrawing effects.

Key Findings :

  • Antimycobacterial Activity : Ethyl 7-methyl derivatives are intermediates in cinnamamide-based antimycobacterial agents .
  • Halogenated Derivatives : Bromo and iodo analogs (e.g., ) are pivotal in developing targeted therapies due to their versatility in functionalization.

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 206.2 Not reported 45–75% ¹H NMR: δ 1.42 (t, J=7.1 Hz, 3H)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 206.2 69 45% IR (KBr): ν 1690 cm⁻¹
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 240.7 Not reported 83% ¹³C NMR: δ 164.1 (C=O)

Biological Activity

Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (EMIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in drug development, particularly focusing on its anti-tuberculosis and anti-cancer potential.

EMIPC interacts with various enzymes and cellular components, influencing metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes , which play a crucial role in drug metabolism and the activation of prodrugs. This interaction can affect the pharmacokinetics of co-administered medications, leading to altered therapeutic outcomes.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeActivity Modulation
CYP1A2Moderate inhibition
CYP2C9Moderate inhibition
CYP3A4Significant inhibition

Cellular Effects

EMIPC exhibits a range of cellular effects, including modulation of cell signaling pathways and gene expression. It has been observed to influence transcription factors that regulate genes involved in cell proliferation and apoptosis . For example, EMIPC can induce apoptosis in cancer cells by activating stress response pathways, making it a candidate for further exploration in cancer therapy .

The molecular mechanism by which EMIPC exerts its biological effects involves binding to specific biomolecules such as DNA and proteins. This binding can lead to conformational changes that alter the function of these biomolecules. Research indicates that EMIPC may act as an inhibitor of key enzymes involved in metabolic pathways critical for the survival of pathogens like Mycobacterium tuberculosis (Mtb) .

Medicinal Chemistry

EMIPC serves as a valuable scaffold for developing novel therapeutic agents. Its derivatives have shown promising anti-tuberculosis activity, particularly against multidrug-resistant strains. For instance, a study reported that derivatives of EMIPC exhibited minimal inhibitory concentrations (MIC) as low as 1 μM against various Mtb strains .

Case Study: Anti-Tuberculosis Activity

A representative study evaluated the anti-tuberculosis efficacy of EMIPC derivatives. The results demonstrated that certain compounds derived from EMIPC had potent activity against both replicating and non-replicating forms of Mtb. The mode of action was linked to inhibition of the cytochrome bc1 complex, which is essential for ATP synthesis in Mtb .

Comparison with Related Compounds

EMIPC can be compared with other imidazo[1,2-a]pyridine derivatives to highlight its unique biological profile.

Table 2: Comparison with Similar Compounds

CompoundAnti-TB Activity (MIC)Other Notable Activities
Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate>10 μMModerate anti-cancer
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide≤1 μMStrong anti-TB

Q & A

Q. How are contradictions in biological data systematically addressed?

  • Strategies :

Standardized assays : Uniform ATP concentration (1 mM) and cell line authentication.

Chemical verification : Independent synthesis and chiral purity assessment.

Meta-analysis : Normalize data using pIC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

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